5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that features a unique combination of indole, phenoxy, and pyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylphenol with 2-bromoethylamine to form 2-(2,5-dimethylphenoxy)ethylamine. This intermediate is then reacted with indole-3-carbaldehyde to form the indole derivative. Finally, the indole derivative undergoes a cyclization reaction with thiourea and ethyl acetoacetate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and phenoxy moieties.
Reduction: Reduction reactions can target the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole and phenoxy groups.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of 5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the phenoxy group can modulate these interactions. The pyrimidine ring is crucial for the compound’s stability and overall activity.
Comparison with Similar Compounds
Similar Compounds
- 5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of 5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its combination of indole, phenoxy, and pyrimidine structures. This combination provides a unique set of chemical properties and biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
5-[[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-14-7-8-15(2)20(11-14)29-10-9-26-13-16(17-5-3-4-6-19(17)26)12-18-21(27)24-23(30)25-22(18)28/h3-8,11-13H,9-10H2,1-2H3,(H2,24,25,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETQGAFCCKWHFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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